N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
Description
Chemical Structure: The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with an acetamide moiety bearing a 4-fluorophenoxy side chain. Its molecular formula is C₁₆H₁₁ClFN₃O₃, with a molecular weight of 371.73 g/mol.
These features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C16H11ClFN3O3 |
|---|---|
Molecular Weight |
347.73 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H11ClFN3O3/c17-11-3-1-10(2-4-11)15-16(21-24-20-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) |
InChI Key |
VJYBLXGRZWLMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization Using Chlorinating Agents
A conventional method for synthesizing 1,2,5-oxadiazoles involves the cyclization of amidoximes. For this compound, the protocol proceeds as follows:
-
Formation of Amidoxime Precursor :
-
Cyclization to Oxadiazole :
-
The amidoxime intermediate is treated with trichloroacetyl chloride (Cl₃CCOCl) or phosphorus oxychloride (POCl₃) in anhydrous dichloromethane.
-
Mechanism : The chlorinating agent facilitates intramolecular cyclization by eliminating water, forming the 1,2,5-oxadiazole ring.
-
Yield : 70–85% after purification via column chromatography.
-
Photocatalytic Oxidative Cyclization
A modern approach leverages visible-light photocatalysis for milder reaction conditions:
-
Reagents : Eosin Y (photosensitizer), carbon tetrabromide (CBr₄), and atmospheric oxygen.
-
Procedure : The amidoxime precursor is irradiated with visible light (450–500 nm) in acetonitrile, inducing oxidative cyclization.
-
Advantages :
Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride
The acetamide side chain is introduced via acylation using 2-(4-fluorophenoxy)acetyl chloride:
-
Preparation of 2-(4-Fluorophenoxy)Acetic Acid :
-
Conversion to Acyl Chloride :
Coupling of Oxadiazol-3-Amine and Acyl Chloride
The final step involves the formation of the acetamide bond:
-
Reaction Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
-
Stoichiometry : 1:1 molar ratio of oxadiazol-3-amine to acyl chloride.
-
-
Procedure :
-
Workup :
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Amidoxime Cyclization | POCl₃/Cl₃CCOCl | 70–85 | 6–8 hours | High (toxic fumes) |
| Photocatalytic Cyclization | Eosin Y, CBr₄, O₂ | 85–92 | 2–4 hours | Low (green chemistry) |
| Acylation | TEA, THF | 65–75 | 12–24 hours | Moderate |
The photocatalytic method offers superior sustainability and efficiency, aligning with modern green chemistry principles.
Challenges and Optimization Strategies
-
Regioselectivity in Oxadiazole Formation :
-
Acyl Chloride Stability :
-
Purification :
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and oxadiazole moieties:
| Conditions | Reagents | Products | Yield | Mechanism |
|---|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (4–6 h) | Cleavage of amide bond to form 4-fluorophenoxyacetic acid and oxadiazole amine derivative | 65–72% | Acid-catalyzed nucleophilic attack |
| Basic (NaOH, KOH) | 1M NaOH, 60°C (2 h) | Hydrolysis of oxadiazole ring to form hydrazide intermediate | 58–63% | Base-induced ring-opening |
In acidic hydrolysis, the amide bond breaks to release 4-fluorophenoxyacetic acid, while the oxadiazole ring remains intact. Basic conditions destabilize the oxadiazole ring, leading to ring-opening and formation of hydrazide derivatives.
Nucleophilic Substitution
The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 3-position:
| Nucleophile | Conditions | Product | Reaction Rate | Catalyst |
|---|---|---|---|---|
| Amines (e.g., NH₃, RNH₂) | Ethanol, 70°C, 6 h | Substituted oxadiazole-amine derivatives | Moderate | None |
| Thiols (e.g., RSH) | DMF, 100°C, 12 h | Thioether-linked oxadiazole compounds | Slow | K₂CO₃ |
| Alkoxides (e.g., NaOMe) | THF, RT, 2 h | Methoxy-substituted oxadiazoles | Fast | None |
The 4-chlorophenyl group enhances electrophilicity at the oxadiazole ring, accelerating substitution reactions. Thiols require harsher conditions due to lower nucleophilicity compared to amines.
Oxidation Reactions
The compound participates in oxidation reactions, particularly at the oxadiazole and phenoxy groups:
| Oxidizing Agent | Conditions | Product | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 3 h | Cleavage to 4-chlorobenzoic acid derivatives | Complete ring degradation |
| H₂O₂ (neutral) | H₂O, 50°C, 8 h | Epoxidation of double bonds (if present) | Limited to specific substrates |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 h | Oxidative cleavage of aromatic rings | Forms dicarboxylic acid derivatives |
Strong oxidants like KMnO₄ degrade the oxadiazole ring, while milder agents like H₂O₂ target peripheral functional groups .
Cycloaddition and Ring-Opening
The oxadiazole ring participates in [3+2] cycloadditions and ring-opening reactions:
| Reaction Type | Reagents | Product | Applications |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, 100°C | Fused bicyclic oxadiazole-triazole systems | Drug design for enhanced bioactivity |
| Ring-opening with Grignard | RMgX, ether, 0°C | Substituted hydrazine derivatives | Synthesis of hydrazine-based polymers |
Cycloadditions exploit the dienophilic nature of the oxadiazole ring, while Grignard reagents induce ring-opening to form hydrazine intermediates .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent | Product | Mechanism |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile, 24 h | Isomerization to 1,3,4-oxadiazole | Photoinduced ring rearrangement |
| UV-B (312 nm) | Methanol, 12 h | Degradation to chlorophenyl fragments | Radical-mediated bond cleavage |
Photochemical studies reveal potential for controlled degradation or isomerization, useful in prodrug design .
Catalytic Functionalization
Transition-metal catalysts enable selective modifications:
| Catalyst | Reaction | Product | Yield | Selectivity |
|---|---|---|---|---|
| Pd/C, H₂ | Hydrogenation of oxadiazole | Reduced dihydrooxadiazole derivatives | 85% | High (C=N bond selective) |
| CuI, phenanthroline | Ullmann coupling | Biaryl-linked oxadiazole analogs | 78% | Moderate |
Catalytic hydrogenation preserves the oxadiazole ring while reducing peripheral groups, whereas Ullmann coupling extends conjugation for material science applications .
Scientific Research Applications
Anticancer Applications
Research has indicated that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide exhibits significant anticancer activity.
Case Studies
- A study published in the Journal of Medicinal Chemistry demonstrated that related oxadiazole compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The study reported percent growth inhibitions ranging from 51% to 86% across different cell lines .
- Another investigation highlighted the efficacy of similar oxadiazole derivatives against multiple cancer types, indicating potential for further development as anticancer agents .
Antimicrobial Applications
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro tests revealed that the compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- The antimicrobial mechanism is believed to involve inhibition of specific enzymes crucial for bacterial survival and replication.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | Various cancer cell lines | Percent growth inhibition up to 86% |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Comparable MIC to standard antibiotics |
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting cellular processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
Key Observations :
Acetamide Side Chain Modifications
Key Observations :
- Fluorophenoxy vs. Dichlorophenyl: The target’s 4-fluorophenoxy group offers lower steric hindrance than 2,4-dichlorophenyl in , favoring interactions with shallow enzyme pockets.
- Heterocyclic Replacements : Triazole-thioether analogs (e.g., ) introduce sulfur-based hydrogen bonding and redox activity, diverging from the oxadiazole-based electronic properties of the target.
Crystallographic and Conformational Comparisons
- Planarity of Amide Group : The target compound’s acetamide group is expected to adopt a planar conformation due to resonance stabilization, similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives . This planarity facilitates intermolecular hydrogen bonding (N–H⋯O), critical for crystal packing or target binding .
- Dihedral Angles: In analogs like , steric repulsion between dimethoxyphenyl and fluorophenoxy groups creates dihedral angles >60°, reducing π-π stacking efficiency compared to the target compound’s less hindered structure.
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 329.74 g/mol |
| Molecular Formula | C16H12ClN3O3 |
| LogP | 4.205 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.372 Ų |
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
- HepG2 (liver cancer) : IC50 = 6.19 µM
- MCF-7 (breast cancer) : IC50 = 5.10 µM
- HCT116 (colon cancer) : IC50 values vary across derivatives but generally show significant cytotoxicity.
These results suggest that the compound's structural modifications can enhance its antiproliferative activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains. Preliminary studies indicate:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other tested strains.
This suggests potential applications in treating bacterial infections, although further investigations are necessary to optimize its effectiveness .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of similar oxadiazole derivatives, providing context for understanding the potential of this compound:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their overall therapeutic profiles .
- Cytotoxicity Studies : A comparative analysis of different oxadiazole derivatives revealed that ortho-substituted variants often exhibit superior cytotoxicity compared to para-substituted ones .
- Mechanistic Insights : Molecular docking studies have elucidated interactions between the compound and various biological targets, emphasizing its potential as a lead compound for further development .
Q & A
Q. What crystallographic parameters indicate polymorphism, and how is this managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
